molecular formula C22H19N3O4 B2718219 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide CAS No. 1376439-66-5

2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide

Cat. No.: B2718219
CAS No.: 1376439-66-5
M. Wt: 389.411
InChI Key: ZBFVVJNTHHMLQR-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including compounds structurally related to "2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide," have been extensively studied for their potential to measure amyloid in vivo in the brains of Alzheimer's disease patients. PET amyloid imaging techniques using radioligands have shown promise in early detection and evaluation of new antiamyloid therapies, highlighting the critical role of specific structural features in crossing the blood-brain barrier and binding to amyloid plaques. This breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits could pave the way for novel diagnostic tools and treatments for neurodegenerative diseases (Nordberg, 2007).

Lignin Acidolysis

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which share a resemblance in structural complexity with the specified compound, indicates significant insights into the degradation mechanisms of lignin—a major component of the plant cell wall. The findings suggest potential applications in bio-refining and the sustainable production of biofuels and chemicals, emphasizing the importance of specific functional groups in facilitating chemical transformations (Yokoyama, 2015).

Heterocyclic Compounds Synthesis

The synthesis and application of heterocyclic compounds, including 1,2-oxazines and 1,2-benzoxazines, which are structurally related to the compound , have been reviewed. These compounds are fundamental in developing pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and functional properties. The review highlights the importance of specific structural motifs in achieving desired chemical reactivity and biological activity (Sainsbury, 1991).

Aryloxyphenoxy-Propionate Herbicides Degradation

Aryloxyphenoxy-propionate herbicides, featuring structural elements similar to "this compound," have been the subject of studies focusing on their microbial degradation. Such research underscores the compound's potential utility in environmental bioremediation, highlighting the role of specific functional groups in facilitating microbial catabolism, which could lead to the development of strategies to mitigate environmental contamination (Zhou et al., 2018).

Properties

IUPAC Name

2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-4-6-15(7-5-14)22-25-18(13-29-22)10-16(12-23)21(26)24-17-8-9-19(27-2)20(11-17)28-3/h4-11,13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVVJNTHHMLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.